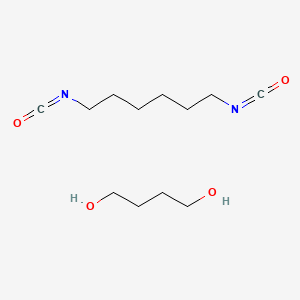

2-Methylprop-2-enoic acid;prop-2-enenitrile;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylprop-2-enoic acid: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Each compound has unique properties and uses, making them valuable in various fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

2-Methylprop-2-enoic acid

Industrial production often involves the oxidation of isobutylene or the dehydrogenation of isobutyric acid .

Prop-2-enenitrile

This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .

Styrene

Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .

Analyse Des Réactions Chimiques

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid undergoes several reactions characteristic of α,β-unsaturated acids. These include:

Esterification: Reaction with alcohols to form esters.

Diels-Alder reactions: Cycloaddition reactions with dienes.

Michael additions: Nucleophilic addition to the β-carbon of the α,β-unsaturated acid.

Prop-2-enenitrile

Prop-2-enenitrile is highly reactive and undergoes various chemical reactions:

Polymerization: Forms polyacrylonitrile, a precursor to carbon fibers.

Hydrolysis: Converts to acrylamide in the presence of water and acid or base.

Addition reactions: Reacts with nucleophiles such as amines to form substituted products.

Styrene

Styrene undergoes several important reactions:

Polymerization: Forms polystyrene, a widely used plastic.

Copolymerization: Reacts with other monomers like butadiene to form copolymers such as ABS (Acrylonitrile Butadiene Styrene).

Friedel-Crafts alkylation: Reacts with alkyl halides in the presence of a Lewis acid to form alkylated aromatic compounds.

Applications De Recherche Scientifique

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid is used in the production of polymers and copolymers, which are utilized in coatings, adhesives, and superabsorbent materials . It is also used in the synthesis of various pharmaceutical intermediates .

Prop-2-enenitrile

Prop-2-enenitrile is a key monomer in the production of polyacrylonitrile, which is used to manufacture carbon fibers, synthetic rubber, and plastics . It is also used in the synthesis of adiponitrile, a precursor to nylon .

Styrene

Styrene is extensively used in the production of polystyrene, which is employed in packaging, insulation, and disposable containers . It is also used in the manufacture of synthetic rubber and resins .

Mécanisme D'action

2-Methylprop-2-enoic acid

2-Methylprop-2-enoic acid acts as a monomer in polymerization reactions, where it forms long-chain polymers through free radical mechanisms . The carboxylic acid group can participate in hydrogen bonding, influencing the physical properties of the resulting polymers .

Prop-2-enenitrile

Prop-2-enenitrile undergoes polymerization through a free radical mechanism, forming polyacrylonitrile. The nitrile group can interact with various nucleophiles, leading to the formation of different functionalized polymers .

Styrene

Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity to the polymer chain, resulting in materials with high strength and thermal stability .

Comparaison Avec Des Composés Similaires

2-Methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. Unlike acrylic acid, 2-methylprop-2-enoic acid has a methyl group on the α-carbon, which increases its steric hindrance and affects its reactivity .

Prop-2-enenitrile

Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its high reactivity and ability to form high-strength polymers .

Styrene

Similar compounds include vinyl toluene and α-methylstyrene. Styrene is preferred for its ability to form clear, rigid polymers with excellent insulating properties .

Conclusion

2-Methylprop-2-enoic acid, prop-2-enenitrile, and styrene are versatile compounds with significant industrial and scientific applications. Their unique properties and reactivity make them valuable in the production of polymers, pharmaceuticals, and various other materials. Understanding their preparation methods, chemical reactions, and applications provides insight into their importance in modern science and industry.

Propriétés

Numéro CAS |

27341-67-9 |

|---|---|

Formule moléculaire |

C15H17NO2 |

Poids moléculaire |

243.30 g/mol |

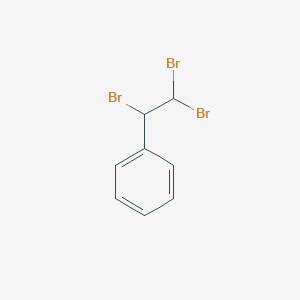

Nom IUPAC |

2-methylprop-2-enoic acid;prop-2-enenitrile;styrene |

InChI |

InChI=1S/C8H8.C4H6O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3(2)4(5)6;1-2-3-4/h2-7H,1H2;1H2,2H3,(H,5,6);2H,1H2 |

Clé InChI |

MEPDWZCRGIWINX-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C(=O)O.C=CC#N.C=CC1=CC=CC=C1 |

Numéros CAS associés |

27341-67-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)

![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)